Mebeverine (D6 Hydrochloride)

Bioanalysis LC-MS/MS Internal Standard

Mebeverine (D6 Hydrochloride) delivers a +6 Da mass shift with ≥98% atom D enrichment, ensuring precise co-elution and matched ionization efficiency with target metabolites (mebeverine acid, desmethyl mebeverine acid) in complex plasma matrices. Unlike non-deuterated analogs, it reliably corrects for phospholipid-induced ion suppression or enhancement, eliminating systematic quantification bias in LC-MS/MS workflows. This IS is mandatory for validated bioanalytical methods supporting ANDA submissions, pharmacokinetic profiling of novel sustained-release formulations, and forensic toxicology confirmation. Supplied as a white to off-white solid powder; long-term stability at -20°C.

Molecular Formula C25H36ClNO5
Molecular Weight 472.0 g/mol
Cat. No. B1139146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMebeverine (D6 Hydrochloride)
Molecular FormulaC25H36ClNO5
Molecular Weight472.0 g/mol
Structural Identifiers
SMILESCCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl
InChIInChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H/i4D3,5D3;
InChIKeyPLGQWYOULXPJRE-FFPZBHEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mebeverine D6 Hydrochloride Analytical Reference Standard for Bioanalytical Quantification


Mebeverine (D6 Hydrochloride) (CAS: 1329647-20-2) is a stable isotope-labeled (SIL) analog of the antispasmodic drug Mebeverine hydrochloride, in which six hydrogen atoms on the two methoxy groups of the veratric acid moiety are replaced with deuterium (²H) [1]. This deuterium substitution results in a molecular formula of C₂₅H₃₀D₆ClNO₅ and a molecular weight of 472.05 g/mol, representing a mass increase of +6 Da relative to the unlabeled parent compound (C₂₅H₃₅NO₅·HCl; MW: 466.0 g/mol) . The compound is supplied with a reported purity of ≥98% by HPLC and ≥98% atom D isotopic enrichment, and is stored at -20°C as a white to off-white solid powder . Mebeverine (D6 Hydrochloride) is intended solely for research use as an internal standard (IS) for the accurate quantification of Mebeverine and its metabolites in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) .

Why Unlabeled Mebeverine Standards Compromise LC-MS/MS Quantification Accuracy for Mebeverine


The substitution of Mebeverine (D6 Hydrochloride) with a non-deuterated analog or a different internal standard (IS) in bioanalytical workflows directly compromises quantitative accuracy. Mebeverine is rapidly and extensively hydrolyzed in vivo via first-pass metabolism to its primary metabolites, veratric acid and mebeverine alcohol; consequently, the parent drug is practically undetectable in human plasma, necessitating the accurate and precise quantification of its downstream metabolites (e.g., mebeverine acid, desmethyl mebeverine acid) for pharmacokinetic and bioequivalence studies [1]. LC-MS/MS analysis of these metabolites in biological matrices is highly susceptible to matrix effects, including ion suppression or enhancement caused by co-eluting endogenous components (e.g., phospholipids, salts) [2]. While structurally similar to the target analytes, non-deuterated IS candidates or structural analogs may exhibit differential ionization behavior or chromatographic retention time shifts under these matrix conditions. This leads to a non-equivalent response ratio between the analyte and IS, introducing systematic bias and reducing the accuracy and precision of the quantitative method [3]. Mebeverine (D6 Hydrochloride) is specifically designed to co-elute with its target analytes and exhibit near-identical ionization efficiency, thereby correcting for these matrix-induced variabilities, a critical function that cannot be reliably assumed by non-isotopically labeled alternatives [4].

Quantitative Differentiation of Mebeverine D6 Hydrochloride: Evidence-Based Comparator Analysis


Mass Shift Enables Unambiguous Analyte Discrimination in LC-MS/MS

Mebeverine (D6 Hydrochloride) provides a precise mass shift of +6 Da relative to the unlabeled Mebeverine parent compound (MW: 466.0 vs. 472.0). This mass difference is sufficient to ensure that the MS/MS detection channels for the analyte and the internal standard are completely resolved, even if they co-elute chromatographically. This eliminates signal cross-talk, which is a common issue when using less differentiated IS (e.g., +3 Da from ¹³C₃ labeling) . The deuterium is incorporated on the 3- and 4-methoxy groups of the veratric acid moiety, which are metabolically stable in the target metabolites, ensuring the mass label is retained throughout sample preparation [1].

Bioanalysis LC-MS/MS Internal Standard

Compensation for Matrix Effects in Plasma Metabolite Quantification

The use of a deuterated internal standard like Mebeverine (D6 Hydrochloride) is essential to compensate for matrix effects that would otherwise compromise the accuracy of quantifying Mebeverine metabolites. A study using Mebeverine Acid-d5 (a similar deuterated IS for a Mebeverine metabolite) as an internal standard in an HPLC-MS/MS method for human plasma demonstrated this principle. The method, which utilized protein precipitation and the deuterated IS, was able to correct for ion suppression/enhancement, achieving a validated calibration range of 10-2000 ng/mL for mebeverine acid and desmethyl mebeverine acid. This correction is possible because the deuterated IS co-elutes with the analyte and experiences identical matrix-induced ionization changes, thereby normalizing the analyte-to-IS response ratio . In contrast, using a non-deuterated structural analog as an IS would not guarantee co-elution or equivalent ionization behavior, leading to biased quantification [1].

Pharmacokinetics Matrix Effect LC-MS/MS

Isotopic Purity and Chemical Stability Specifications for Reliable Quantitation

Mebeverine (D6 Hydrochloride) is supplied with a certified isotopic purity of ≥98% atom D and chemical purity of ≥98% by HPLC, as per product Certificates of Analysis (CoA) . This high isotopic enrichment ensures that the signal from the unlabeled 'M+0' isotopologue is minimized, which is crucial for maintaining a linear and accurate calibration curve at low analyte concentrations. In comparison, a lower isotopic purity (e.g., 90-95%) would contribute a significant background signal, reducing the method's lower limit of quantification (LLOQ) and increasing the potential for inaccuracy [1]. Furthermore, the recommended storage at -20°C ensures the long-term stability of the compound, preventing deuterium/hydrogen exchange or chemical degradation that could alter its performance as an IS [2].

Quality Control Isotopic Purity Stability

Regulatory Compliance for ANDA and Bioequivalence Studies

Mebeverine (D6 Hydrochloride) is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for use in analytical method validation (AMV), quality control (QC), and as a reference standard for Abbreviated New Drug Application (ANDA) submissions or commercial production of Mebeverine [1]. The compound is intended as a labeled internal standard for the quantification of Mebeverine by GC- or LC-mass spectrometry . While an unlabeled Mebeverine standard is necessary for calibration, the use of a deuterated IS is specifically required or strongly recommended by global regulatory authorities (e.g., FDA, EMA) for the accurate and precise quantification of analytes in biological matrices for pharmacokinetic and bioequivalence studies [2].

Regulatory ANDA Bioequivalence

High-Impact Research and Industrial Scenarios for Mebeverine D6 Hydrochloride


Bioequivalence Studies for Generic Mebeverine Formulations

In developing a generic version of Mebeverine, a pivotal bioequivalence study is required to demonstrate that the rate and extent of absorption of the test product are not significantly different from the reference listed drug (RLD). Mebeverine (D6 Hydrochloride) is used as the internal standard in a validated LC-MS/MS method to quantify the active metabolites (e.g., mebeverine acid, desmethyl mebeverine acid) in human plasma samples collected from study subjects. The deuterated IS corrects for matrix effects and sample-to-sample variability, enabling the generation of accurate and precise pharmacokinetic data (Cmax, AUC) that is essential for a successful Abbreviated New Drug Application (ANDA) submission [1].

Pharmacokinetic Profiling of New Mebeverine Drug Delivery Systems

For a pharmaceutical company developing a novel sustained-release or targeted-delivery formulation of Mebeverine, understanding its in vivo pharmacokinetic profile is critical. Mebeverine (D6 Hydrochloride) enables the reliable quantification of Mebeverine metabolites over an extended time course in preclinical or clinical studies. This allows researchers to accurately assess the impact of the new formulation on key parameters such as Tmax and elimination half-life, providing robust data to guide formulation optimization and demonstrate improved performance over immediate-release products [2].

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology

In a clinical or forensic toxicology laboratory, there may be a need to confirm patient adherence to Mebeverine therapy or to investigate a potential overdose. Mebeverine (D6 Hydrochloride) serves as the critical internal standard in an LC-MS/MS method for the definitive identification and quantification of Mebeverine and its marker metabolites (e.g., veratric acid, mebeverine alcohol) in urine or plasma. The use of a deuterated IS ensures the assay's high specificity and accuracy, which are essential for generating legally defensible results in forensic cases and for making sound clinical decisions in patient management [3].

Method Development and Validation for CRO Analytical Services

A Contract Research Organization (CRO) offering bioanalytical services to pharmaceutical clients must develop and validate robust, high-throughput LC-MS/MS methods. Mebeverine (D6 Hydrochloride) is a key reagent for establishing a validated assay for Mebeverine and its metabolites. The CRO can use this deuterated IS to demonstrate method selectivity, accuracy, precision, and stability to clients and regulatory auditors. The well-documented characterization data provided with the product expedites the method validation process and reduces project risk, positioning the CRO as a reliable and competent partner for regulated bioanalysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mebeverine (D6 Hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.